molecular formula C13H16ClFO B8285724 1-Chloro-3-(4-fluorophenyl)-5-methylhex-5-en-3-ol

1-Chloro-3-(4-fluorophenyl)-5-methylhex-5-en-3-ol

Cat. No.: B8285724
M. Wt: 242.71 g/mol
InChI Key: OBGBXSOHDZQPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(4-fluorophenyl)-5-methylhex-5-en-3-ol is a useful research compound. Its molecular formula is C13H16ClFO and its molecular weight is 242.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16ClFO

Molecular Weight

242.71 g/mol

IUPAC Name

1-chloro-3-(4-fluorophenyl)-5-methylhex-5-en-3-ol

InChI

InChI=1S/C13H16ClFO/c1-10(2)9-13(16,7-8-14)11-3-5-12(15)6-4-11/h3-6,16H,1,7-9H2,2H3

InChI Key

OBGBXSOHDZQPNI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CCCl)(C1=CC=C(C=C1)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-chloro-1-(4-fluorophenyl)-propan-1-one (18.6 g, 0.1 mol) in THF (50 mL) was added to a well-stirred suspension of zinc power (13 g, 0.2 mol) in a mixture of aqueous saturated NH4Cl solution (260 mL) and THF (65 mL). A solution of 3-iodo-2-methylprop-1-ene (36.4 g, 0.2 mol) in THF (50 mL) was added dropwise. The reaction mixture was mildly exothermic, and began to reflux spontaneously. After the refluxing had ceased, the mixture was stirred for 1 h. TLC showed the 3-chloro-1-(4-fluorophenyl)propan-1-one not reacted completely. A solution of 3-iodo-2-methylprop-1-ene (18.2 g, 0.1 mol) in THF (30 mL) was added, and the mixture was stirred at rt overnight. The mixture was extracted with EtOAc (2×500 mL). The combined organic layer was dried and concentrated. The residue was purified by column chromatography on silica gel eluted with petroleum ether/EtOAc 50:1→30:1→5:1, to give 1-chloro-3-(4-fluorophenyl)-5-methylhex-5-en-3-ol (17 g, yield 76%) as an oil.
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The reaction mixture was mildly exothermic, and began to reflux spontaneously. After the refluxing had ceased, the mixture was stirred for 1 h. TLC showed the 3-chloro-1-(4-fluorophenyl)propan-1-one not reacted completely. A solution of 3-iodo-2-methylprop-1-ene (18.2 g, 0.1 mol) in THF (30 mL) was added, and the mixture was stirred at rt overnight. The mixture was extracted with EtOAc (2×500 mL). The combined organic layer was dried and concentrated. The residue was purified by column chromatography on silica gel eluted with petroleum ether/EtOAc 50:1→30:1→5:1, to give 1-chloro-3-(4-fluorophenyl)-5-methylhex-5-en-3-ol (17 g, yield 76%) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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